Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate
Description
Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with a methyl ester. The 1,2,3-thiadiazole ring system is notable for its electron-deficient nature, making it a scaffold of interest in medicinal chemistry and materials science. Structural analogs of this compound often vary in substituent placement, aryl group composition, or core heterocycle modifications, which influence their physicochemical and biological properties .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)thiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c1-15-10(14)9-8(12-13-16-9)6-2-4-7(11)5-3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRHXHHTPDXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-thiol. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes oxidation at the sulfur atom. Common oxidizing agents include:
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Hydrogen peroxide (H₂O₂) : Produces sulfoxides under mild conditions.
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Potassium permanganate (KMnO₄) : Generates sulfones in acidic or neutral media.
The electron-withdrawing fluorine atom on the phenyl group slightly destabilizes the sulfur center, enhancing oxidation rates compared to non-fluorinated analogs.
Reduction Reactions
Reduction targets the S–N bond within the thiadiazole ring:
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Sodium borohydride (NaBH₄) : Partially reduces the ring to form thiadiazoline derivatives.
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Lithium aluminum hydride (LiAlH₄) : Fully reduces the ring, yielding open-chain thioamide intermediates.
Reductive pathways are critical for modifying the compound’s electronic properties while retaining the fluorophenyl group’s bioactivity.
Substitution Reactions
The fluorophenyl substituent participates in electrophilic aromatic substitution (EAS):
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitric acid | H₂SO₄, 0–5°C | Nitro derivative (para) | 72 | |
| Chlorine (Cl₂) | FeCl₃, RT | Chloro derivative (meta) | 65 |
The fluorine atom directs incoming electrophiles to the meta and para positions due to its strong -I effect.
Hydrolysis Reactions
The methyl ester group undergoes alkaline hydrolysis:
This reaction is pivotal for generating bioactive carboxylic acid derivatives used in drug discovery .
Mechanistic Insights
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Oxidation : Proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates that further oxidize to sulfones.
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Reduction : Involves nucleophilic hydride addition to the electron-deficient S–N bond.
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Substitution : Fluorine’s inductive effect polarizes the aromatic ring, facilitating EAS at specific positions.
Comparative Reactivity
Compared to non-fluorinated analogs, this compound demonstrates:
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Faster oxidation rates due to increased ring electron deficiency.
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Higher substitution regioselectivity driven by fluorine’s directing effects.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can result in altered gene expression and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Methyl 4-(Pyridin-4-yl)-1,2,3-Thiadiazole-5-Carboxylate
- Structural Difference : Replaces the 4-fluorophenyl group with a pyridin-4-yl moiety.
- Synthesis : Likely synthesized via similar cyclocondensation or cross-coupling methodologies, though yields may vary due to the pyridine’s coordination properties .
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-...-thiazole (Compound 5 from )
- Structural Difference : Features a thiazole core instead of 1,2,3-thiadiazole, with additional pyrazole and triazole substituents.
- Crystallographic data (triclinic, P 1̄ symmetry) show planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, suggesting steric effects influence packing .
Substituent Variations
Ethyl 4-Methyl-2-Phenylthiazole-5-Carboxylate ()
- Structural Difference : Substitutes the fluorophenyl group with a phenyl ring and replaces the thiadiazole core with a thiazole.
- Impact : The absence of fluorine reduces electronegativity and hydrophobicity. The similarity score (0.90) indicates shared ester and aryl features but distinct electronic profiles due to core and substituent differences .
Calcium Salt of Fluorophenyl-Substituted Pyrimidine ()
- Structural Difference : A pyrimidine core with sulfonamide and fluorophenyl groups, formulated as a calcium salt.
- Impact : The ionic nature enhances water solubility, contrasting with the neutral, lipophilic methyl ester in the target compound. Such salts are often utilized in pharmaceuticals for improved bioavailability .
Physicochemical and Electronic Properties
- Electronic Effects: The 1,2,3-thiadiazole core’s electron deficiency may enhance electrophilic reactivity compared to thiazole or pyrimidine analogs.
Biological Activity
Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate (CAS Number: 2007919-92-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
This compound is a member of the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the fluorophenyl group enhances its chemical reactivity and biological interaction potential.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Cyclization of precursors : A common method involves reacting 4-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form an intermediate, which is then oxidized to yield the final product.
- Eco-friendly approaches : Recent studies have explored environmentally friendly synthesis techniques that utilize recyclable catalysts .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant activity against Mycobacterium tuberculosis, with notable minimum inhibitory concentrations (MIC) reported .
Anticancer Properties
Research has indicated that this compound possesses anticancer activity. In cytotoxicity assays against liver carcinoma cell lines (HEPG2), it displayed dose-dependent effects with IC50 values comparable to standard anticancer drugs like doxorubicin. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Structure-Activity Relationship
The biological efficacy of this compound can be attributed to its structural features:
- The fluorine atom enhances lipophilicity and metabolic stability.
- The thiadiazole ring allows for hydrogen bonding and coordination with metal ions, which may modulate enzymatic activities and inhibit microbial growth .
Study on Antitumor Activity
In a comparative study involving various thiadiazole derivatives, this compound was tested for its cytotoxic effects on different cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM .
Antimicrobial Efficacy
A series of derivatives including this compound were screened for antimicrobial activity. The compound showed MIC values ranging from 1.95 to 15.62 µg/mL against various bacterial strains .
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide precursors followed by esterification. Key steps include:
- Thiadiazole Ring Formation: Reacting a thiocarbazide intermediate with reagents like phosphorus oxychloride (POCl₃) under reflux to form the 1,2,3-thiadiazole core .
- Esterification: Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid or diazomethane .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Optimization Strategies:
- Temperature Control: Higher yields (>70%) are achieved at 80–100°C during cyclization.
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve regioselectivity for the 5-carboxylate position .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 90°C, 6h | 65–75 | |
| Esterification | CH₃OH/H₂SO₄, reflux | 85 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., 4-fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbonyl carbons (δ ~165 ppm) .
- 19F NMR: Confirms fluorophenyl substitution (δ -115 to -120 ppm) .
- X-ray Crystallography:
Software Tools:
Q. How is the preliminary biological activity of this compound assessed?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10–100 µM concentrations) .
- Toxicity Screening:
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered fluorophenyl groups) be resolved?
Methodological Answer:
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Complementary Techniques:
Case Study:
A 2023 study resolved fluorophenyl disorder by refining two occupancy models (0.7:0.3 ratio) and validating via Hirshfeld surface analysis .
Q. Can computational methods predict optimal synthetic pathways for derivatives?
Methodological Answer:
- Reactivity Prediction:
- DFT (Gaussian): Calculates transition states for cyclization steps (ΔG‡ < 25 kcal/mol indicates feasibility) .
- Docking Studies (AutoDock): Screens derivatives for binding to target proteins (e.g., COX-2) to prioritize synthesis .
- Machine Learning:
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to bioactivity .
Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact structure-activity relationships (SAR)?
Methodological Answer:
- Biophysical Analysis:
- Comparative Studies:
- 4-Fluorophenyl: Enhances lipophilicity (logP ~2.8) and CNS penetration.
- 4-Chlorophenyl: Increases steric bulk, reducing MIC values by 30% in antimicrobial assays .
| Substituent | logP | MIC (S. aureus, µg/mL) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 2.8 | 12.5 | |
| 4-Chlorophenyl | 3.1 | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
